5-Nitrothiophene-2-carbonitrile
Overview
Description
5-Nitrothiophene-2-carbonitrile (5NTC) is a heterocyclic compound containing a nitro group and a thiophene ring. It is a highly versatile compound with a wide range of applications in scientific research, including in vitro and in vivo studies. 5NTC is a useful building block for the synthesis of various compounds and has potential applications in the development of new drugs and drugs with improved pharmacokinetics.
Scientific Research Applications
Reactions with Arylacetonitriles : 5-Substituted 2-nitrothiophenes react with arylacetonitriles to form new compounds, highlighting their potential in organic synthesis and heterocyclic chemistry (Nazar Rad et al., 2011).
Inhibition of Carbon Steel Corrosion : Derivatives of 5-Nitrothiophene, such as [2,2':5',2"-terthiophene]-5-carbonitrile, have been studied for their inhibitory effects on carbon steel corrosion in acidic solutions, indicating their application in materials science and corrosion prevention (M. Bedair et al., 2018).
Synthesis of Heterocyclic Compounds : 5-Nitrothiophene derivatives have been utilized in the synthesis of various heterocyclic compounds, contributing to the field of medicinal chemistry and drug design (V. Colburn et al., 1979).
Reaction Mechanism Studies : The substitution reaction mechanisms of 5-Nitrothiophenes have been theoretically examined, providing insights into their chemical behavior and potential applications in synthetic chemistry (Amal Smaoui et al., 2019).
Photolytic Transformations : Studies have explored the photolytic transformations of 5-Nitrothiophene derivatives, indicating their potential application in photochemistry and material sciences (M. D’Auria et al., 2000).
Synthesis of Antitumor Agents : Research has been conducted on the synthesis of 5-nitrothiophene derivatives as potential antitumor agents, showing their application in oncology and pharmaceutical research (M. Khalifa et al., 2020).
Study of Radiation Damage : 5-Nitrothiophene derivatives have been studied for radiation damage, contributing to the understanding of their stability and potential use in radiation-sensitive applications (M. Geoffroy et al., 1985).
Antibacterial and Antifungal Activities : Certain 5-Nitrothiophene derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (W. M. Al-Adiwish et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
It is often used as a building block in organic synthesis , implying that it may interact with a variety of biological targets depending on the specific context of its use.
Mode of Action
As a building block in organic synthesis, it likely interacts with its targets through covalent bonding, leading to changes in the targets’ structure and function .
Biochemical Pathways
Given its use in organic synthesis, it is plausible that it could influence a wide range of biochemical pathways depending on the specific compounds it is used to synthesize .
Pharmacokinetics
Its bioavailability would likely depend on factors such as the route of administration and the presence of any functional groups added during synthesis .
Result of Action
As a building block in organic synthesis, its effects would likely depend on the specific compounds it is used to synthesize and their respective modes of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals could potentially influence the action, efficacy, and stability of 5-Nitrothiophene-2-carbonitrile .
Properties
IUPAC Name |
5-nitrothiophene-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2N2O2S/c6-3-4-1-2-5(10-4)7(8)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLYONFCGDKAMIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333957 | |
Record name | 5-Nitrothiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10333957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16689-02-4 | |
Record name | 5-Nitrothiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10333957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Nitro-2-thiophenecarbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.